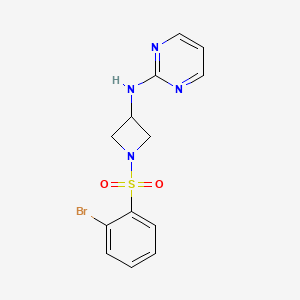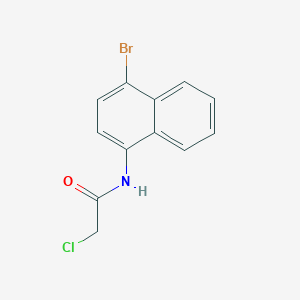
N-(4-bromonaphthalen-1-yl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromonaphthalen-1-yl)-2-chloroacetamide, commonly known as BNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNA is a halogenated amide that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Design
N-(4-bromonaphthalen-1-yl)-2-chloroacetamide has been explored in various synthetic routes for the development of potential analgesic and antipyretic agents. A study by Reddy, Kumari, and Dubey (2013) highlights its utility in creating water-soluble phthalimide derivatives of acetaminophen, demonstrating its role in drug design and synthesis (Reddy, Kumari, & Dubey, 2013).
Antimicrobial and Anticancer Properties
The compound has been investigated for its antimicrobial and anticancer activities. Sherekar, Kakade, and Padole (2021) synthesized derivatives of N-(4-bromonaphthalen-1-yl)-2-chloroacetamide and found them to possess excellent antimicrobial activities (Sherekar, Kakade, & Padole, 2021). Additionally, Tay, Yurttaş, and Demirayak (2012) reported the synthesis of N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives using N-(4-bromonaphthalen-1-yl)-2-chloroacetamide, showing notable anticancer activities (Tay, Yurttaş, & Demirayak, 2012).
Herbicidal Activity
The compound has also been utilized in the synthesis of herbicidal agents. Wang et al. (2016) developed tetrahydro-β-carboline derivatives, including N-(4-bromonaphthalen-1-yl)-2-chloroacetamide, showing potent herbicidal activity (Wang et al., 2016).
Anticonvulsant and Antidepressant Activities
Additionally, the compound has been explored for its potential in treating neurological disorders. Xie, Tang, Pan, and Guan (2013) synthesized derivatives with antidepressant and anticonvulsant activities, highlighting its potential in neurological therapeutics (Xie, Tang, Pan, & Guan, 2013).
Eigenschaften
IUPAC Name |
N-(4-bromonaphthalen-1-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-10-5-6-11(15-12(16)7-14)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIBFMLCHLXDHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromonaphthalen-1-yl)-2-chloroacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2371114.png)
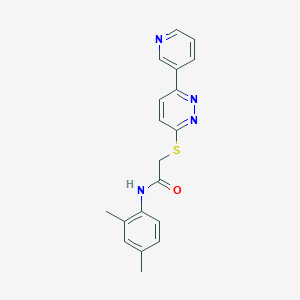
![Tert-butyl (8R)-6,6-dioxo-8-(phenylmethoxycarbonylamino)-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2371116.png)
![2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2371118.png)
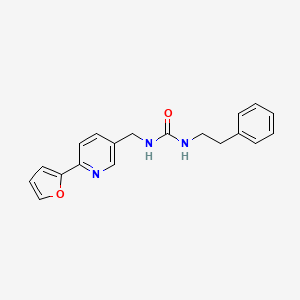
![Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2371122.png)
![Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2371123.png)
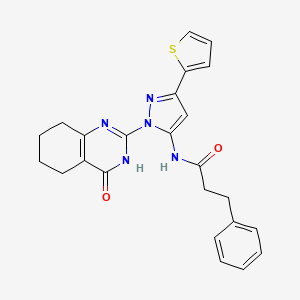
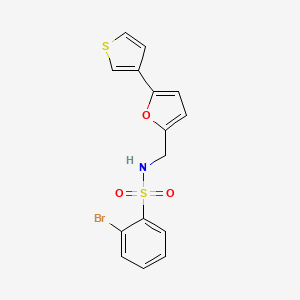
![N-[2-(dimethylamino)pyridin-3-yl]-2,3,4,5-tetrafluorobenzamide](/img/structure/B2371129.png)
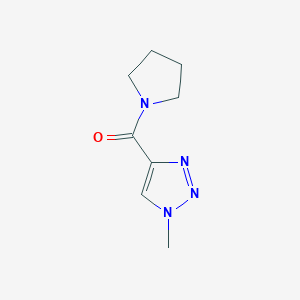
![5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2371132.png)
![[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride](/img/structure/B2371135.png)
